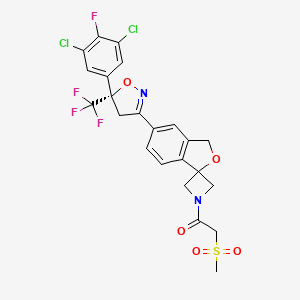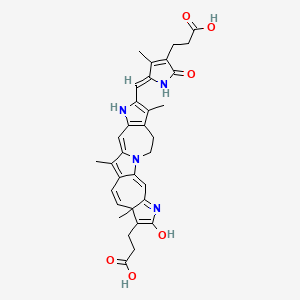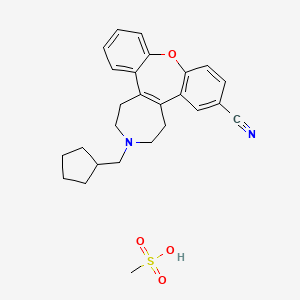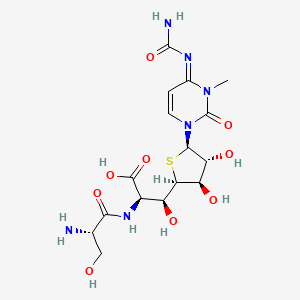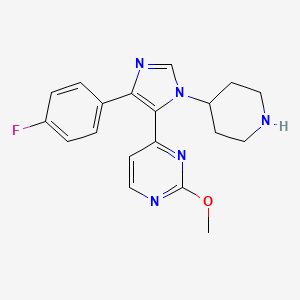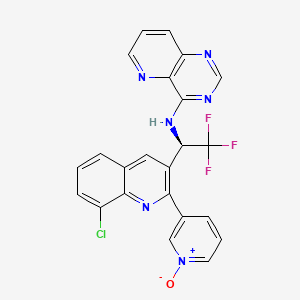
Seletalisib
Vue d'ensemble
Description
Seletalisib is a novel small-molecule inhibitor of PI3Kδ . It has been evaluated in biochemical assays, cellular assays of adaptive and innate immunity, and an in vivo rat model of inflammation . It belongs to the class of organic compounds known as bipyridines and oligopyridines, which are organic compounds containing two pyridine rings linked to each other .
Synthesis Analysis
Seletalisib is a potent, ATP-competitive, and selective PI3Kδ inhibitor . It was evaluated in biochemical assays, cellular assays of adaptive and innate immunity, and an in vivo rat model of inflammation .Molecular Structure Analysis
Seletalisib belongs to the class of organic compounds known as bipyridines and oligopyridines. These are organic compounds containing two pyridine rings linked to each other .Chemical Reactions Analysis
Seletalisib is a potent, ATP-competitive, and selective PI3Kδ inhibitor able to block protein kinase B (AKT) phosphorylation following activation of the B-cell receptor in a B-cell line .Applications De Recherche Scientifique
Treatment of Primary Sjögren’s Syndrome (PSS)
Seletalisib has been studied for its efficacy in treating PSS, an autoimmune disease characterized by dryness of the mouth and eyes. A phase 2 study assessed its effects on salivary gland inflammation and found a trend towards clinical improvement in patients . It demonstrated efficacy in reducing the size and organization of inflammatory foci in salivary glands, suggesting its potential as a therapeutic agent for PSS.
Psoriasis Management
In clinical studies, seletalisib showed promise in managing psoriasis, a chronic inflammatory skin condition. The drug was well-tolerated in subjects with mild-to-moderate psoriasis, and pharmacodynamic assessments indicated improvements in histological assessment of skin biopsies and other markers of psoriatic biology .
Activated PI3Kδ Syndromes
Seletalisib has been evaluated for treating activated PI3Kδ syndromes (APDS), which are rare immunodeficiency diseases. Patients with APDS receiving seletalisib showed improvements in clinical and immunological features, maintaining a favorable risk–benefit profile for extended periods .
B-Cell Malignancies
The therapeutic potential of seletalisib extends to B cell malignancies. As a potent PI3Kδ inhibitor, it has been profiled in preclinical and early clinical studies, showing its ability to inhibit T cell differentiation and function, as well as block activation and proliferation of B cells .
Autoimmune Diseases
Seletalisib’s role in modulating immune responses makes it a candidate for treating various autoimmune diseases. Its selective inhibition of PI3Kδ can potentially manage diseases driven by dysregulated proinflammatory cytokine secretion .
Inflammatory Diseases
The drug’s impact on inflammatory pathways suggests its use in broader immune-inflammatory diseases. By targeting the PI3Kδ pathway, seletalisib may offer a new approach to treating conditions characterized by excessive inflammation .
Pharmacokinetic and Pharmacodynamic Research
Seletalisib’s pharmacokinetic and pharmacodynamic profiles are areas of active research. Studies have shown that it has a time-independent pharmacokinetic profile with no unexpected accumulation or loss of exposure after multiple dosing, supporting its continued clinical development .
Translational Medicine
In translational medicine, seletalisib is used to bridge the gap between preclinical studies and clinical applications. Its effects on PI3K signalling pathways in lymphocytes at the site of disease provide insights into its mechanism of action and therapeutic potential .
Mécanisme D'action
Target of Action
Seletalisib is a potent, ATP-competitive, and selective inhibitor of Phosphoinositide 3-kinases delta (PI3Kδ) . PI3Kδ is predominantly expressed in lymphocytes and plays a key role in immune cell development and function .
Mode of Action
Seletalisib interacts with its target, PI3Kδ, by blocking its activity. This inhibition results in the blockage of Protein Kinase B (AKT) phosphorylation following the activation of the B-cell receptor in a B-cell line . This interaction leads to changes in the cellular functions of the immune system.
Biochemical Pathways
The primary biochemical pathway affected by Seletalisib is the PI3K/AKT signaling pathway . By inhibiting PI3Kδ, Seletalisib prevents the phosphorylation of AKT, a key protein in this pathway. This action disrupts the downstream effects of the pathway, which include cell survival, proliferation, and differentiation.
Pharmacokinetics
The pharmacokinetic properties of Seletalisib are still under investigation. It has been observed that the mean plasma concentration-time profiles of seletalisib increase with increasing dose after single and multiple dosing, with no major deviations from dose proportionality . The apparent terminal half-life values were supportive of once-daily dosing .
Result of Action
Seletalisib’s action results in several molecular and cellular effects. It has been shown to block human T-cell production of several cytokines from activated T-cells . Additionally, Seletalisib inhibits B-cell proliferation and cytokine release . These effects contribute to its potential therapeutic use in treating immune-inflammatory diseases.
Action Environment
The action, efficacy, and stability of Seletalisib can be influenced by various environmental factors. For instance, genetic mutations resulting in activated PI3Kδ syndrome (APDS) can affect the drug’s action . Furthermore, the drug’s efficacy and safety have been evaluated in different patient populations, including those with primary Sjogren’s Syndrome and psoriasis . These studies provide valuable insights into how different environments and conditions can influence the action of Seletalisib.
Orientations Futures
Propriétés
IUPAC Name |
N-[(1R)-1-[8-chloro-2-(1-oxidopyridin-1-ium-3-yl)quinolin-3-yl]-2,2,2-trifluoroethyl]pyrido[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF3N6O/c24-16-6-1-4-13-10-15(18(31-19(13)16)14-5-3-9-33(34)11-14)21(23(25,26)27)32-22-20-17(29-12-30-22)7-2-8-28-20/h1-12,21H,(H,29,30,32)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLJHGXOFYUARS-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])C(C(F)(F)F)NC4=NC=NC5=C4N=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Cl)C3=C[N+](=CC=C3)[O-])[C@H](C(F)(F)F)NC4=NC=NC5=C4N=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Seletalisib | |
CAS RN |
1362850-20-1 | |
| Record name | Seletalisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12706 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SELETALISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64CW205BDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of Seletalisib?
A1: Seletalisib functions as a highly selective and potent inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). [] It achieves this by competitively binding to the ATP-binding site of PI3Kδ, effectively blocking its kinase activity. [, ] This inhibition disrupts downstream signaling pathways crucial for lymphocyte activation, proliferation, and cytokine production, ultimately modulating immune responses. [, , , ]
Q2: How does Seletalisib impact downstream signaling pathways in immune cells?
A2: By inhibiting PI3Kδ, Seletalisib significantly reduces the phosphorylation of AKT, a key downstream effector of the PI3K pathway. [, ] This, in turn, impacts the phosphorylation of other molecules downstream of AKT, such as ribosomal protein S6, 4E-BP1, and NF-κB p65, ultimately hindering critical cellular processes involved in inflammation and immune responses. []
Q3: What is the significance of PI3Kδ in the context of autoimmune diseases like psoriasis and Sjögren's Syndrome?
A3: Research suggests that the PI3Kδ pathway is upregulated in inflammatory conditions like psoriasis and Sjögren's Syndrome. [, , ] In psoriasis, PI3Kδ is overexpressed not just in infiltrating immune cells but also in proliferating keratinocytes, contributing to both immune dysregulation and epidermal hyperplasia. [] Similarly, in Sjögren's Syndrome, PI3Kδ activation is observed within salivary glands, particularly in T/B cell aggregates and CD138+ plasma cells, potentially driving inflammation and glandular dysfunction. []
Q4: What evidence supports the therapeutic potential of Seletalisib in preclinical models of inflammatory diseases?
A4: Preclinical studies using seletalisib have shown promising results. In a murine model of focal sialoadenitis, which mimics aspects of Sjögren's Syndrome, seletalisib treatment effectively reduced lymphocyte and plasma cell accumulation within salivary glands, both prophylactically and therapeutically. [] Additionally, seletalisib significantly impacted the production of chemokines and cytokines associated with ectopic lymphoneogenesis and improved saliva flow and autoantibody production. [] In psoriasis models, seletalisib administration led to a reduction in the severity of the psoriasiform phenotype, restoring normal keratinocyte proliferation and differentiation while also dampening cutaneous inflammatory responses. []
Q5: What is the current understanding of Seletalisib's pharmacokinetic profile in humans?
A5: Human studies indicate that Seletalisib exhibits a favorable pharmacokinetic profile. It demonstrates high oral bioavailability (approximately 97%) and a relatively long half-life of around 24 hours, supporting once-daily dosing. [] Following oral administration, unchanged Seletalisib represents the major component detected in plasma (94.8%). [] The primary route of elimination is fecal, with the majority excreted as metabolites. []
Q6: Have there been any clinical trials investigating the efficacy of Seletalisib in human patients?
A6: Yes, a phase 2, double-blind, placebo-controlled study (NCT02610543) investigated the efficacy and safety of Seletalisib in patients with primary Sjögren's Syndrome (PSS). [, , ] While early termination due to recruitment challenges limited statistical power, the study revealed a trend towards clinical improvement in ESSDAI and ESSPRI scores, suggesting potential benefits in managing PSS symptoms. [, ] Additionally, histological analyses of salivary gland biopsies demonstrated encouraging effects of Seletalisib on the organization and extent of lymphocytic infiltration. [, ]
Q7: What are the potential benefits of Seletalisib's selectivity for PI3Kδ over other PI3K isoforms?
A7: The selectivity of Seletalisib for PI3Kδ over other PI3K isoforms is a crucial aspect of its therapeutic potential. By specifically targeting PI3Kδ, which is predominantly expressed in leukocytes, Seletalisib is designed to minimize off-target effects on other cell types and tissues. [, , ] This targeted inhibition holds promise for a more favorable safety profile compared to broader-spectrum PI3K inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



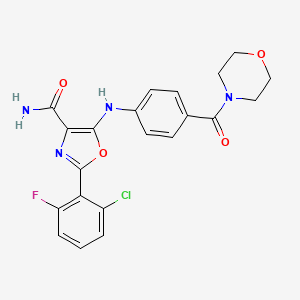
![1-[bis(4-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-1-ylcarbonyl)piperazine](/img/structure/B610688.png)


